N'-(5-chloro-2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N’-(2-thienylmethyl)ethanediamide is a synthetic organic compound characterized by the presence of a chloro-substituted methoxyphenyl group and a thienylmethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-(2-thienylmethyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 2-thienylmethylamine as the primary starting materials.
Formation of Intermediate: The first step involves the reaction of 5-chloro-2-methoxyaniline with an appropriate acylating agent, such as chloroacetyl chloride, to form an intermediate chloroacetamide derivative.
Coupling Reaction: The intermediate is then reacted with 2-thienylmethylamine under suitable conditions, such as in the presence of a base like triethylamine, to yield the final product, N-(5-chloro-2-methoxyphenyl)-N’-(2-thienylmethyl)ethanediamide.
Industrial Production Methods
In an industrial setting, the production of N-(5-chloro-2-methoxyphenyl)-N’-(2-thienylmethyl)ethanediamide may involve optimized reaction conditions, such as:
Solvent Selection: Using solvents like dichloromethane or toluene to facilitate the reactions.
Temperature Control: Maintaining specific temperature ranges to ensure high yield and purity.
Purification Techniques: Employing methods like recrystallization or column chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-N’-(2-thienylmethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide groups to amines.
Substitution: The chloro group in the phenyl ring can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N’-(2-thienylmethyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: Studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: Used as a tool compound to study biological pathways and mechanisms, particularly those involving amide-containing molecules.
Industrial Applications: Explored for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-(2-thienylmethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Pathway Modulation: Altering the activity of signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-N’-(2-thienylmethyl)ethanediamide: Unique due to the presence of both chloro-substituted methoxyphenyl and thienylmethyl groups.
N-(5-chloro-2-methoxyphenyl)-N’-(2-furylmethyl)ethanediamide: Similar structure but with a furylmethyl group instead of a thienylmethyl group.
N-(5-chloro-2-methoxyphenyl)-N’-(2-pyridylmethyl)ethanediamide: Contains a pyridylmethyl group, offering different electronic properties.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-N’-(2-thienylmethyl)ethanediamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-20-12-5-4-9(15)7-11(12)17-14(19)13(18)16-8-10-3-2-6-21-10/h2-7H,8H2,1H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBLEBGUTPQQHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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